1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol
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Overview
Description
1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol is an organic compound with a complex structure that includes a cyclohexyl group, a phenyl group, and a dibutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-cyclohexylphenyl ketone with dibutylamine in the presence of a suitable base, followed by reduction to yield the desired ethanol derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(4-Cyclohexylphenyl)-2-(dibutylamino)ketone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyclohexylphenyl)ethanol
- 1-(4-Cyclohexylphenyl)butan-1-one
- 1-(4-Cyclohexylphenyl)ethanone oxime
Uniqueness
1-(4-Cyclohexylphenyl)-2-(dibutylamino)ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
5412-97-5 |
---|---|
Molecular Formula |
C22H37NO |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-(4-cyclohexylphenyl)-2-(dibutylamino)ethanol |
InChI |
InChI=1S/C22H37NO/c1-3-5-16-23(17-6-4-2)18-22(24)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h12-15,19,22,24H,3-11,16-18H2,1-2H3 |
InChI Key |
MTRLKRMXNPZMKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC=C(C=C1)C2CCCCC2)O |
Origin of Product |
United States |
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